molecular formula C7H15NO B8186440 (1S,3R)-3-aminocycloheptan-1-ol

(1S,3R)-3-aminocycloheptan-1-ol

Cat. No.: B8186440
M. Wt: 129.20 g/mol
InChI Key: GXQWZLUWOXOEHQ-RQJHMYQMSA-N
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Description

(1S,3R)-3-aminocycloheptan-1-ol is an organic compound with a unique structure characterized by a seven-membered cycloheptane ring with an amino group and a hydroxyl group attached to the first and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-aminocycloheptan-1-ol typically involves the reduction of a suitable precursor, such as a ketone or an ester, followed by the introduction of the amino group. One common method involves the reduction of cycloheptanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield cycloheptanol. Subsequently, the hydroxyl group can be converted to an amino group through a series of reactions, including tosylation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalytic hydrogenation and enzymatic methods are also explored for greener and more sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-aminocycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, tosyl chloride (TsCl)

Major Products Formed

    Oxidation: Cycloheptanone

    Reduction: Cycloheptanamine

    Substitution: Various substituted cycloheptane derivatives

Scientific Research Applications

(1S,3R)-3-aminocycloheptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-aminocycloheptan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its targets. Studies have shown that it can influence cellular processes by interacting with proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Aminocyclopentanecarboxylic acid: Another chiral compound with similar structural features but a different ring size and functional groups.

    (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: A compound with a similar amino and hydroxyl group arrangement but on a five-membered ring.

Uniqueness

(1S,3R)-3-aminocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size compared to cyclopentane derivatives allows for different conformational flexibility and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(1S,3R)-3-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWZLUWOXOEHQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C[C@@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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